![molecular formula C22H30N2OS B2872931 2-Amino-N-(4-methylbenzyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 725227-03-2](/img/structure/B2872931.png)
2-Amino-N-(4-methylbenzyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
This compound is a synthetic molecule that belongs to the class of thiophene derivatives . It has a molecular weight of 287.41 . The IUPAC name is 2-amino-N-(4-methylbenzyl)-1,4,5,6-tetrahydro-1lambda3-cyclopenta[b]thiophene-3-carboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H19N2OS/c1-10-5-7-11(8-6-10)9-18-16(19)14-12-3-2-4-13(12)20-15(14)17/h5-8,20H,2-4,9,17H2,1H3,(H,18,19) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the literature, thiophene derivatives are known to participate in a variety of chemical reactions. They are used in industrial chemistry and material science as corrosion inhibitors .Scientific Research Applications
Anti-Inflammatory Activity
The compound has been studied for its anti-inflammatory activity . It has been found to inhibit inflammation stimulated by LPS-Ec in macrophages . This suggests potential applications in the treatment of inflammatory diseases.
Activation of NRF2
The compound is known to activate NRF2 via a non-electrophilic mechanism . NRF2 is a protein that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation. This suggests potential applications in conditions where oxidative stress plays a key role.
Proteomics Research
The compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This suggests potential applications in understanding disease mechanisms at the protein level and in the development of new therapeutic strategies.
Stability in Liver Microsomes
The compound has been found to be moderately stable in liver microsomes . This suggests potential applications in drug development, as stability in liver microsomes is a key factor in determining a drug’s metabolism and elimination from the body.
Safety and Hazards
Future Directions
Thiophene derivatives, including this compound, have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Target of Action
The primary target of this compound is NRF2 . NRF2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that plays a crucial role in cellular response to oxidative stress .
Mode of Action
The compound activates NRF2 via a non-electrophilic mechanism . This activation leads to the transcription of antioxidant response element (ARE)-dependent genes, which encode for proteins involved in the detoxification and elimination of reactive oxidants and electrophilic agents .
Biochemical Pathways
The activation of NRF2 affects the antioxidant response pathway . This pathway is responsible for the detoxification and elimination of harmful reactive oxidants and electrophilic agents. The activation of NRF2 leads to the upregulation of various antioxidant enzymes, enhancing the cell’s defense against oxidative stress .
Pharmacokinetics
It is noted that the compound ismoderately stable in liver microsomes , suggesting some level of metabolic stability.
Result of Action
The activation of NRF2 by the compound leads to the inhibition of LPSEc-stimulated inflammation in macrophages . This suggests that the compound may have potential anti-inflammatory effects.
properties
IUPAC Name |
2-amino-6-(2-methylbutan-2-yl)-N-[(4-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2OS/c1-5-22(3,4)16-10-11-17-18(12-16)26-20(23)19(17)21(25)24-13-15-8-6-14(2)7-9-15/h6-9,16H,5,10-13,23H2,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUIMRSQSHXYJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=C(C=C3)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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